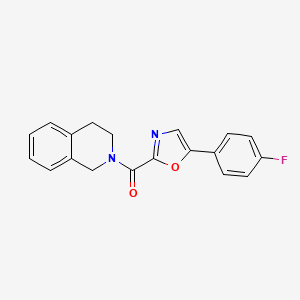
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" is an intricate organic molecule characterized by its complex structure, featuring both isoquinolinyl and oxazolyl groups. This compound holds potential significance in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone", a multi-step reaction sequence is typically employed:
Formation of Isoquinoline Derivative: : A precursor isoquinoline derivative can be synthesized through Pomeranz–Fritsch or Bischler–Napieralski cyclization.
Oxazole Synthesis: : This involves condensation reactions, often utilizing a nitrile oxide cycloaddition to introduce the oxazole ring.
Final Coupling: : The two synthesized fragments are then coupled through a suitable methanone bridge using reagents like acyl chlorides under mild base conditions.
Industrial Production Methods
Industrial-scale production would involve optimizing the above synthetic routes for scalability, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce costs, and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations with reagents such as m-chloroperbenzoic acid.
Reduction: : Reduction reactions using hydride donors like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
Oxidation: : Formation of corresponding alcohols or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Formation of substituted aromatic compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure allows it to be a valuable intermediate in organic synthesis. It can be used to build more complex molecules, making it a crucial tool in synthetic chemistry.
Biology
Medicine
Industry
In the materials science field, derivatives of this compound may be explored for use in novel materials or as chemical probes.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism by which "(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone" exerts its effects would depend on the specific biological or chemical system under study. Potential molecular targets include enzymes, receptors, or nucleic acids. The pathways involved could encompass signal transduction mechanisms, metabolic processes, or binding interactions at a molecular level.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-dihydroisoquinolin-2(1H)-yl)(5-phenyl-oxazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-chlorophenyl)oxazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-bromophenyl)oxazol-2-yl)methanone
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-7-5-14(6-8-16)17-11-21-18(24-17)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUICYCKRYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














